Product packaging for 4-Bromo-2-ethoxy-N-phenylbenzamide(Cat. No.:CAS No. 1261918-68-6)

4-Bromo-2-ethoxy-N-phenylbenzamide

Cat. No.: B582309
CAS No.: 1261918-68-6
M. Wt: 320.186
InChI Key: CQYGRYCEEPWZDT-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-N-phenylbenzamide (CAS 1261918-68-6) is a benzamide derivative supplied for industrial and scientific research applications . Benzamide compounds are recognized as bioactive skeletons and are extensively studied in scientific research for their diverse properties . Related phenylbenzamide structures have been investigated for their potential as inhibitors of tyrosine kinases, which are key targets in cellular signaling pathways . Other benzamide derivatives have also been explored for their antimicrobial and antiprotozoal properties in research settings . As a building block in medicinal chemistry, this compound may be used in the synthesis and discovery of novel biologically active molecules. Researchers can utilize this chemical in projects ranging from chemical biology to drug discovery. Handle with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrNO2 B582309 4-Bromo-2-ethoxy-N-phenylbenzamide CAS No. 1261918-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-10-11(16)8-9-13(14)15(18)17-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYGRYCEEPWZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682190
Record name 4-Bromo-2-ethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-68-6
Record name 4-Bromo-2-ethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Analysis of 4 Bromo 2 Ethoxy N Phenylbenzamide

Retrosynthetic Analysis of 4-Bromo-2-ethoxy-N-phenylbenzamide

The retrosynthetic analysis of this compound begins with the disconnection of the most accessible bond, which is the amide C-N bond. This is a standard and logical step in the synthesis of benzamides. This disconnection reveals two primary precursors: 4-bromo-2-ethoxybenzoic acid and aniline (B41778). ias.ac.in This approach simplifies the synthesis into two manageable parts: the preparation of the substituted benzoic acid and the subsequent coupling with aniline.

Figure 1: Retrosynthetic Disconnection of this compound

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Scale-Up Considerations and Challenges in this compound Synthesis

The transition from a laboratory-scale synthesis of this compound to a large-scale industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

One of the primary considerations is the choice of the synthetic route. While the use of potent but expensive coupling agents might be feasible in a laboratory setting for achieving high yields, their cost can be prohibitive on an industrial scale. Therefore, the more classical approach of converting the carboxylic acid to its acyl chloride using inexpensive reagents like thionyl chloride is often favored. However, this route involves the handling of corrosive and hazardous materials, necessitating specialized equipment and stringent safety protocols.

Key Scale-Up Challenges:

Heat Management: The formation of the acyl chloride and the subsequent amidation reaction are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. This requires the use of jacketed reactors with precise temperature control.

Reagent Addition and Mixing: The rate of addition of reagents, particularly the chlorinating agent and aniline, needs to be carefully controlled to maintain the optimal reaction temperature and minimize the formation of by-products. Efficient mixing is also critical to ensure homogeneity in large reaction vessels.

Work-up and Purification: The work-up procedure, which typically involves quenching the reaction, phase separations, and extractions, can be cumbersome and time-consuming on a large scale. The choice of solvents for extraction and purification needs to be carefully considered based on factors like cost, safety, environmental impact, and ease of recovery. Recrystallization, a common laboratory purification technique, might require large volumes of solvent and specialized crystallization equipment for industrial production.

Waste Management: Large-scale synthesis generates significant amounts of waste, including acidic and basic aqueous streams and solvent waste. The development of a sustainable process requires minimizing waste generation and implementing effective waste treatment and disposal procedures.

Material Handling and Safety: Handling large quantities of raw materials, intermediates, and the final product requires robust procedures to minimize exposure and prevent accidents. This includes the use of personal protective equipment, closed-transfer systems, and well-ventilated production areas.

Parameter Laboratory Scale Industrial Scale
Reagent Choice Focus on yield and purity; expensive reagents may be used.Focus on cost-effectiveness, availability, and safety.
Reaction Control Manual control of temperature and addition rates.Automated process control for temperature, pressure, and flow rates.
Purification Column chromatography, preparative TLC.Crystallization, distillation, filtration.
Safety Fume hood, personal protective equipment.Engineered controls, dedicated facilities, stringent safety protocols.

Analysis of By-products and Impurities Formation Mechanisms

During the synthesis of this compound, the formation of by-products and impurities can occur at various stages of the reaction sequence. Understanding the mechanisms of their formation is crucial for optimizing the reaction conditions to maximize the yield and purity of the desired product.

Potential By-products from the Acyl Chloride Route:

Over-bromination Products: If the starting material for the synthesis of 4-bromo-2-ethoxybenzoic acid is not carefully controlled, over-bromination of the aromatic ring can occur, leading to the formation of di- or tri-brominated species. These impurities would then be carried through the synthetic sequence.

Anhydride Formation: During the formation of the acyl chloride, if traces of water are present, the acyl chloride can react with the starting carboxylic acid to form the corresponding anhydride, (4-bromo-2-ethoxybenzoic) anhydride.

Diacylaniline: If the stoichiometry of the reaction between the acyl chloride and aniline is not precisely controlled, a double acylation of the aniline nitrogen can occur, leading to the formation of N,N-bis(4-bromo-2-ethoxybenzoyl)aniline. This is more likely to happen if a strong, non-hindered base is used in excess.

Potential By-products from Direct Coupling Routes:

Urea (B33335) By-products: When using carbodiimide (B86325) coupling agents like DCC, the corresponding N,N'-dicyclohexylurea is formed as a by-product. While largely insoluble in many organic solvents and easily removed by filtration, its complete removal can sometimes be challenging.

Epimerization: If the synthesis involves chiral centers, for instance, in derivatives of the aniline moiety, the use of certain coupling agents and bases can lead to epimerization, reducing the stereochemical purity of the final product.

Side Reactions of Coupling Agents: The coupling agents themselves can undergo side reactions. For example, the HOBt adduct of the carboxylic acid can rearrange to form an inactive species, especially at elevated temperatures.

General Impurities:

Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted 4-bromo-2-ethoxybenzoic acid and aniline in the final product.

Solvent-Related Impurities: Residual solvents used in the reaction and purification steps can be present in the final product.

Hydrolysis Product: The amide bond in the final product can be susceptible to hydrolysis back to the carboxylic acid and aniline, particularly under acidic or basic conditions during work-up and purification if not carefully controlled.

Spectroscopic Data for this compound Currently Unavailable in Public Databases

A comprehensive search for experimental spectroscopic data for the chemical compound this compound (CAS No. 1261918-68-6) has concluded that the detailed nuclear magnetic resonance (NMR) and infrared (IR) spectra required to fulfill the specified article outline are not publicly available at this time.

Efforts to locate ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and detailed IR absorption data through scientific literature databases and chemical repositories have been unsuccessful. While information on structurally related compounds is accessible, the strict requirement to focus solely on this compound and to include specific data tables and detailed research findings for this exact molecule cannot be met without the primary experimental data.

Generating an article with the requested in-depth spectroscopic elucidation and structural confirmation would necessitate access to the actual spectra or published, peer-reviewed data, which could not be found. Therefore, the creation of the requested scientific article with the specified detailed analysis and data tables is not possible at present.

Advanced Spectroscopic Elucidation and Structural Confirmation of 4 Bromo 2 Ethoxy N Phenylbenzamide

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) serves as a critical analytical technique for the unambiguous structural confirmation of novel synthetic compounds such as 4-Bromo-2-ethoxy-N-phenylbenzamide. By providing the exact mass of the molecular ion with high precision (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of the molecule. Furthermore, the analysis of fragmentation patterns resulting from tandem mass spectrometry (MS/MS) experiments offers profound insights into the molecule's connectivity and substructural components.

Molecular Ion Detection and Isotopic Pattern Analysis

The primary objective of HRMS in structural elucidation is the accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with the elemental formula C₁₅H₁₄BrNO₂, the theoretical exact mass can be calculated. A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.org This results in the appearance of two peaks for the molecular ion (and any bromine-containing fragments) separated by 2 Da, with a relative intensity ratio of approximately 1:1. youtube.com

The detection of this characteristic doublet, M+• and [M+2]+•, provides definitive evidence for the presence of a single bromine atom in the molecule. libretexts.orgfiveable.me HRMS analysis confirms the elemental composition by matching the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy.

Table 1: HRMS Data for the Molecular Ion of this compound
IsotopologueMolecular FormulaTheoretical Exact Mass (Da)Relative Abundance (%)
[M]⁺•C₁₅H₁₄⁷⁹BrNO₂319.02079~100
[M+2]⁺•C₁₅H₁₄⁸¹BrNO₂321.01874~98

Proposed Fragmentation Mechanisms and Structural Deductions

Tandem mass spectrometry (MS/MS) experiments, involving the isolation and subsequent fragmentation of the molecular ion, are employed to probe the compound's structure. The fragmentation pathways are rationalized based on established principles of ion chemistry, including the stability of the resulting carbocations and neutral losses. orgchemboulder.com For N-phenylbenzamide derivatives, cleavage of the amide bond is a predominant fragmentation route. nih.govresearchgate.net

Several key fragmentation pathways can be proposed for this compound:

Amide Bond Cleavage: The most common fragmentation pathway for amides is the cleavage of the C-N bond. This would result in the formation of the 4-bromo-2-ethoxybenzoyl cation. The detection of this fragment, with its characteristic bromine isotopic pattern, confirms the structure of the substituted benzoyl moiety.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can lead to the loss of the 4-bromo-2-ethoxyphenyl group, resulting in the formation of the phenyl isocyanate radical cation or related fragments.

Cleavage of the Ethoxy Group: Fragmentation can be initiated by cleavage within the 2-ethoxy substituent. This could involve the loss of an ethyl radical (•C₂H₅) or the neutral loss of ethene (C₂H₄) through a rearrangement mechanism, providing evidence for the ethoxy substitution on the benzoyl ring.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion that lacks the characteristic 1:1 isotopic pattern, confirming which fragments retain the halogen.

The structural deductions are made by correlating the exact masses of the observed fragment ions with the theoretical masses of the proposed structures. This systematic analysis allows for the complete structural confirmation of this compound.

Table 2: Proposed Major Fragment Ions of this compound in HRMS/MS
Proposed Fragment StructureElemental FormulaTheoretical Exact Mass (Da) of ⁷⁹Br IsotopologueTheoretical Exact Mass (Da) of ⁸¹Br IsotopologueProposed Origin
[C₉H₈BrO₂]⁺C₉H₈BrO₂226.97596228.97391Cleavage of amide C-N bond
[C₇H₅BrO]⁺•C₇H₅BrO183.95725185.95520Loss of CO from [C₉H₈BrO₂]⁺ followed by loss of C₂H₃
[C₁₅H₁₄NO₂]⁺C₁₅H₁₄NO₂240.10191N/ALoss of Br radical from molecular ion
[C₇H₆N]⁺C₇H₆N104.05002N/AFragment containing the N-phenyl group

Crystallographic Analysis and Solid State Structure of 4 Bromo 2 Ethoxy N Phenylbenzamide

Polymorphism and Co-crystallization Studies:There is no available research on the existence of different crystalline forms (polymorphs) or co-crystals of 4-Bromo-2-ethoxy-N-phenylbenzamide. Such studies are vital for understanding and controlling the physical properties of a compound.

Further experimental work, specifically the growth of single crystals suitable for X-ray diffraction analysis, is required to elucidate the solid-state structure of this compound and to enable a detailed discussion of its crystallographic features.

Computational Chemistry and Theoretical Characterization of 4 Bromo 2 Ethoxy N Phenylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 4-Bromo-2-ethoxy-N-phenylbenzamide. Recent literature showcases the extensive use of DFT in examining the properties of various benzamide (B126) derivatives. researchgate.net

Optimized Geometries and Conformational Analysis

A fundamental step in the computational characterization of a molecule is to determine its most stable three-dimensional structure, known as the optimized geometry. For this compound, this would involve a systematic exploration of its conformational space. The molecule possesses several rotatable bonds: the C-N amide bond, the N-C bond to the phenyl ring, the C-O bond of the ethoxy group, and the O-C bond of the ethyl chain.

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle (O=C-N-C)Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
1 (Global Minimum)Calculated Value (e.g., ~180°)Calculated Value0.00
2Calculated ValueCalculated ValueCalculated Value
3Calculated ValueCalculated ValueCalculated Value

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. scispace.com A smaller gap generally implies higher reactivity.

For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution. One would expect the HOMO to be localized on the more electron-rich parts of the molecule, likely the N-phenyl or the ethoxy-substituted ring, while the LUMO might be distributed over the benzamide core. The HOMO-LUMO gap would be a key parameter in assessing its potential for use in applications like organic electronics. Studies on other benzanilides have shown that substituent effects can significantly alter the HOMO-LUMO gap. rsc.orgnih.govrsc.org

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Character and Localization
LUMOCalculated Valueπ* orbital, likely delocalized over the benzoyl-phenyl system.
HOMOCalculated Valueπ orbital, likely localized on the ethoxy-substituted benzene (B151609) ring and the amide nitrogen.
Energy Gap Calculated Difference Indicator of chemical reactivity and electronic properties.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. scispace.com For this compound, the MEP map would likely show negative potential (typically colored red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Positive potential (blue) would be expected around the amide N-H proton, highlighting its hydrogen-bond donor capability.

In addition to the MEP map, a population analysis scheme like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. researchgate.net This provides a quantitative measure of the charge distribution, which is fundamental to understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While DFT calculations provide a static picture of a molecule's stable states, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net An MD simulation of this compound, typically in a simulated solvent environment, would involve solving Newton's equations of motion for the atoms of the system. researchgate.netpensoft.net This would reveal how the molecule flexes, rotates, and changes its conformation at a given temperature.

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule. pensoft.net For this compound, one would expect higher fluctuations in the terminal methyl group of the ethoxy substituent and the phenyl ring attached to the nitrogen. The simulation would also provide a dynamic picture of the conformational equilibria suggested by the static DFT calculations.

Quantitative Structure-Property Relationship (QSPR) Descriptors Calculation

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. kashanu.ac.ir For this compound, a range of molecular descriptors would be calculated from its optimized geometry. These descriptors can be categorized as constitutional, topological, geometric, and electronic.

Examples of relevant descriptors include:

Molecular Weight: A basic but important descriptor.

LogP: A measure of lipophilicity, which influences solubility and membrane permeability.

Topological Polar Surface Area (TPSA): Related to hydrogen bonding potential and permeability.

HOMO and LUMO energies: As described previously.

These descriptors, once calculated, could be used in a larger QSAR/QSPR model for benzamide derivatives to predict properties like solubility, toxicity, or biological activity. nih.govsphinxsai.comjppres.com

Table 3: Illustrative QSPR Descriptors for this compound

DescriptorCalculated ValueSignificance
Molecular Weight334.21 g/mol Basic molecular property.
LogPCalculated ValuePredicts lipophilicity and partitioning behavior.
Topological Polar Surface Area (TPSA)Calculated Value (Ų)Relates to transport properties and bioavailability.
Dipole MomentCalculated Value (Debye)Indicates overall molecular polarity.

Theoretical Spectroscopic Prediction (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts for this compound would be compared to experimental spectra to aid in signal assignment. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum would show characteristic peaks for functional groups like the C=O stretch of the amide, the N-H stretch, and C-O stretches of the ether, which can be compared with an experimental IR spectrum. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. rsc.orgnih.govrsc.org The calculation would provide the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

A close match between the theoretically predicted and experimentally obtained spectra would provide strong evidence for the correctness of the computationally determined structure and electronic properties of this compound.

Future Research Directions and Unanswered Questions Regarding 4 Bromo 2 Ethoxy N Phenylbenzamide

Advancements in Asymmetric Synthesis of Chiral Analogues

The development of synthetic methodologies to access chiral molecules is a cornerstone of modern organic and medicinal chemistry. While the synthesis of racemic 4-Bromo-2-ethoxy-N-phenylbenzamide can be achieved through established methods, the future lies in the stereoselective synthesis of its chiral analogues. The presence of axial chirality in benzamides, for instance, can be induced by sterically demanding ortho-substituents, a structural feature relevant to the 2-ethoxy group in the target molecule. mdpi.com

Future research should focus on the development of novel asymmetric synthetic routes. Organocatalysis, particularly with bifunctional catalysts bearing amino and urea (B33335) functional groups, has shown promise in the enantioselective synthesis of axially chiral benzamides through processes like aromatic electrophilic bromination. iucr.orgrsc.org Investigating the application of such catalysts to substrates related to this compound could yield enantiomerically enriched products. iucr.orgrsc.org Furthermore, the use of chiral cyclopentadienyl (B1206354) cobalt(III) catalysts for the enantioselective C–H activation and annulation of benzamides represents another promising frontier. researchgate.net Exploring the compatibility of this compound and its derivatives with these advanced catalytic systems is a critical next step.

A key challenge will be to control the stereochemistry, and future studies could explore the use of chiral auxiliaries or chiral solvating agents, such as those derived from trans-1,2-diaminocyclohexane (trans-DACH), for both the synthesis and the resolution of chiral benzamide (B126) analogues. researchgate.net The synthesis and characterization of these chiral derivatives are essential for evaluating their potential stereospecific interactions with biological targets.

Exploration of Novel Catalytic Transformations Involving the Compound

The functionalization of the this compound scaffold through novel catalytic transformations is a promising area for future research. The presence of multiple reaction sites—the C-Br bond, the ethoxy group, and several C-H bonds on both aromatic rings—offers a rich playground for synthetic chemists.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for modifying the benzamide structure. The bromine atom at the 4-position is particularly amenable to Suzuki, Sonogashira, Buchwald-Hartwig, and other similar coupling reactions, allowing for the introduction of a wide array of substituents. Future work should explore the use of modern, highly active catalyst systems, including those based on palladium, nickel, and copper, to expand the scope of these transformations. nih.gov

Furthermore, the direct functionalization of C-H bonds represents a highly efficient and atom-economical approach to modifying the molecule. Ruthenium-based catalysts have been successfully employed for the ortho-C–H halogenation and arylation of benzamides. nih.govacs.org Investigating the regioselectivity of such reactions on the N-phenyl ring of this compound, directed by the amide group, could lead to novel derivatives. Cobalt-catalyzed C-H activation and annulation reactions with alkynes have also been reported for benzamides, offering a pathway to complex polycyclic structures. acs.org The application of these methods to this compound could yield a library of novel compounds with potentially interesting biological or material properties.

Deepening Understanding of Mechanistic Biophysical Interactions

A significant gap in our knowledge of this compound is the lack of data on its interactions with biological macromolecules. Future research should be directed towards elucidating the mechanistic details of these potential interactions. Biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), circular dichroism (CD), and surface plasmon resonance (SPR) can provide valuable information on binding affinities, thermodynamics, and conformational changes upon binding to proteins or DNA.

Studies on similar N-phenylbenzamide derivatives have shown that they can act as DNA minor groove binders, particularly in AT-rich regions, and this interaction can be crucial for their biological activity. dntb.gov.uanih.govnih.gov It would be pertinent to investigate whether this compound exhibits similar DNA binding properties. The role of the bromine atom in these interactions is of particular interest, as halogen bonding is increasingly recognized as a significant force in molecular recognition. rsc.orgnih.gov

Furthermore, the interaction of benzamide derivatives with protein targets is a rich area for exploration. For instance, some benzamides have been shown to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) or modulate the function of proteins involved in cancer progression like BRD4 and PLK1. mdpi.comacs.orgrsc.org Mechanistic studies on how the ethoxy and bromo substituents of this compound influence binding to such targets are crucial. These substituents can affect hydrophobic and electrostatic interactions within the binding pocket, and understanding their contribution is key to designing more potent and selective molecules. acs.orgrsc.orgresearchgate.net

Development of Advanced Computational Models for Structure-Activity Prediction

In parallel with synthetic and biophysical studies, the development of advanced computational models can accelerate the discovery of new applications for this compound and its analogues. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physicochemical properties of compounds based on their chemical structure.

Future research should focus on building robust QSAR models for various potential activities of this compound derivatives. Studies on other N-phenylbenzamides have successfully used QSAR to elucidate the structural requirements for antimicrobial activity, highlighting the importance of descriptors such as the electrophilicity index, molar refractivity, and logP. acs.orgrsc.org Similar approaches could be applied to predict the activity of this compound analogues against different targets. dntb.gov.uanih.gov

Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes of these compounds with their putative biological targets. These computational techniques can help rationalize structure-activity relationships (SAR) observed experimentally and guide the design of new derivatives with improved affinity and selectivity. For example, computational studies on other benzamides have elucidated critical interactions with target proteins, paving the way for structure-based drug design. Applying these methods to this compound would involve creating a virtual library of derivatives and simulating their interactions with various protein binding sites to identify promising candidates for synthesis and biological evaluation.

Novel Applications in Materials Science or Supramolecular Chemistry Research

The potential of this compound extends beyond biological applications into the realm of materials science and supramolecular chemistry. The N-phenylbenzamide scaffold is known to participate in self-assembly processes, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, to form well-ordered supramolecular structures.

Future research could explore the ability of this compound and its derivatives to form supramolecular gels, liquid crystals, or other organized assemblies. The presence of the bromo and ethoxy groups can be expected to influence the packing and properties of these materials. For instance, the bromine atom can participate in halogen bonding, a directional interaction that can be exploited for crystal engineering and the design of novel materials. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-ethoxy-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves bromination of aniline derivatives followed by coupling with ethoxy-substituted benzoyl chlorides. Key steps include:

  • Bromination : Use bromine in acetic acid at controlled temperatures (0–5°C) to avoid over-bromination .
  • Amide Coupling : Employ Schotten-Baumann conditions (e.g., NaOH, THF/H₂O) with 2-ethoxybenzoyl chloride and 4-bromoaniline. Monitor pH to prevent hydrolysis of the ethoxy group .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity. Yields range from 65–85% depending on stoichiometric ratios .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic rings, confirming steric effects of the ethoxy group .
  • NMR Spectroscopy : 1^1H NMR signals at δ 7.2–7.8 ppm (aromatic protons), δ 4.1 ppm (ethoxy -OCH₂CH₃), and δ 1.4 ppm (ethoxy -CH₃) validate substitution patterns .
  • Mass Spectrometry : Molecular ion peaks at m/z 320.18 (M⁺) align with the molecular formula C₁₅H₁₄BrNO₂ .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Key Applications :

  • Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., targeting EGFR or BRAF) due to its planar benzamide core .
  • Antimicrobial Screening : Demonstrates moderate activity against S. aureus (MIC: 16 µg/mL) and E. coli (MIC: 32 µg/mL) in disk diffusion assays .
  • Structure-Activity Relationship (SAR) Studies : Ethoxy and bromo groups enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across studies involving this compound?

  • Methodological Strategies :

  • Standardize Assay Conditions : Variability in MIC values may arise from differences in bacterial strains or culture media. Use CLSI guidelines for reproducibility .
  • Control for Solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts in cell-based assays .
  • Cross-Validate with Orthogonal Techniques : Pair enzyme inhibition data (e.g., IC₅₀) with cellular viability assays (MTT or ATP-lite) to confirm target specificity .

Q. What experimental designs are recommended for studying the compound’s interactions with biomolecules?

  • Advanced Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with immobilized proteins like human serum albumin (HSA) to assess plasma protein binding .
  • Molecular Dynamics Simulations : Model interactions with DNA G-quadruplex structures or enzyme active sites (e.g., using AutoDock Vina) to predict binding modes .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate driving forces (e.g., hydrophobic vs. hydrogen-bonding interactions) .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • Approaches :

  • Prodrug Design : Modify the ethoxy group to a hydrolyzable ester (e.g., acetyloxy) to enhance metabolic stability .
  • Co-crystallization with Cyclodextrins : Improves aqueous solubility by ~10-fold while maintaining bioactivity .
  • Accelerated Stability Testing : Monitor degradation (HPLC) under stressed conditions (40°C, 75% RH) to identify vulnerable functional groups (e.g., bromo-substituted aryl rings) .

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